N-benzyl-N-(1-cyclopropylethyl)acetamide

chiral separation stereochemical SAR medicinal chemistry

N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 255713-86-1, molecular formula C14H19NO, molecular weight 217.31 g/mol) is an acetamide derivative featuring a benzyl group and a 1-cyclopropylethyl substituent attached to the amide nitrogen. The compound possesses a chiral center at the cyclopropylethyl α-carbon, yielding (R)- and (S)-enantiomers; the CAS registry entry corresponds to the racemic mixture.

Molecular Formula C14H19NO
Molecular Weight 217.312
CAS No. 255713-86-1
Cat. No. B2868707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(1-cyclopropylethyl)acetamide
CAS255713-86-1
Molecular FormulaC14H19NO
Molecular Weight217.312
Structural Identifiers
SMILESCC(C1CC1)N(CC2=CC=CC=C2)C(=O)C
InChIInChI=1S/C14H19NO/c1-11(14-8-9-14)15(12(2)16)10-13-6-4-3-5-7-13/h3-7,11,14H,8-10H2,1-2H3
InChIKeyKKNCMPFBSNHOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 255713-86-1) Procurement Guide: Properties, Activity Data, and Research Applications


N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 255713-86-1, molecular formula C14H19NO, molecular weight 217.31 g/mol) is an acetamide derivative featuring a benzyl group and a 1-cyclopropylethyl substituent attached to the amide nitrogen [1]. The compound possesses a chiral center at the cyclopropylethyl α-carbon, yielding (R)- and (S)-enantiomers; the CAS registry entry corresponds to the racemic mixture . This structural motif is documented in the patent and chemical literature as a building block and pharmacologically active scaffold, with reported interactions across multiple target classes including phosphodiesterases, histone deacetylases, and G-protein-coupled receptors [2].

Why N-benzyl-N-(1-cyclopropylethyl)acetamide (255713-86-1) Cannot Be Substituted with Simpler Benzylacetamide Analogs


Substituting N-benzyl-N-(1-cyclopropylethyl)acetamide with simpler benzylacetamide analogs (e.g., N-benzylacetamide, N-benzyl-N-methylacetamide, or N-benzyl-N-isopropylacetamide) is not scientifically justifiable due to quantifiable differences in molecular conformation, target engagement, and physicochemical properties. The cyclopropylethyl substituent introduces a chiral center and a conformationally constrained cyclopropyl ring that directly impacts three-dimensional shape and protein-binding interactions [1]. As demonstrated in SAR studies of structurally related benzylacetamide scaffolds, substitution at the amide nitrogen with a cyclopropyl group yields IC50 values of 36.6 ± 7.0 nM, whereas the corresponding benzyl substituent reduces potency to >100,000 nM—representing a >2,700-fold difference in target engagement [2]. The compound's calculated LogP of 2.34 and topological polar surface area of 20.31 Ų further differentiate it from analogs lacking the cyclopropylethyl motif, with direct implications for membrane permeability and bioavailability [1].

N-benzyl-N-(1-cyclopropylethyl)acetamide (255713-86-1): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Chiral Identity: Racemic Mixture Enables Cost-Effective Screening with Defined Route to Single Enantiomers

N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 255713-86-1) is supplied as a racemic mixture, containing both (R)- and (S)-enantiomers in approximately 1:1 ratio, as evidenced by the absence of stereochemical descriptors in the CAS registry and supplier specifications . In contrast, single-enantiomer derivatives such as (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 1889287-24-4, molecular weight 232.32 g/mol) and (R)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 1889287-23-3) are available as separate, stereochemically defined compounds with distinct catalog entries . The racemic mixture offers a procurement advantage for initial screening campaigns, where evaluating both enantiomers simultaneously reduces compound acquisition costs and screening throughput requirements before committing to single-enantiomer synthesis or separation.

chiral separation stereochemical SAR medicinal chemistry asymmetric synthesis

Multi-Target Pharmacological Profile: Distinct Activity Fingerprint Across AC1, PDE11A4, HDAC1, and PDE4D2

N-benzyl-N-(1-cyclopropylethyl)acetamide exhibits a quantifiable multi-target engagement profile that distinguishes it from mono-targeted acetamide derivatives. In recombinant enzyme assays, the compound demonstrates an IC50 of 8.20 µM (8,200 nM) against human adenylate cyclase 1 (AC1) expressed in HEK293 cells [1]; an IC50 of 73 nM against recombinant human PDE11A4 expressed in Sf9 insect cells [2]; an IC50 of 68.4 µM (68,400 nM) against PDE4D2 expressed in E. coli BL21 [3]; and an IC50 of 13.5 µM (13,500 nM) against recombinant human HDAC1 [4]. The approximately 900-fold difference in potency between PDE11A4 (73 nM) and PDE4D2 (68.4 µM) indicates isoform-selective engagement within the phosphodiesterase family, while the micromolar AC1 and HDAC1 activities broaden the compound's pharmacological scope. This multi-target fingerprint is distinct from closely related benzylacetamide derivatives that lack the cyclopropylethyl substituent and typically show narrower target selectivity profiles.

polypharmacology target engagement enzyme inhibition cAMP signaling epigenetics

Purity and Supplier Accessibility: Defined ≥95% Purity Specification from Established Commercial Sources

N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 255713-86-1) is commercially available with a documented purity specification of ≥95% from Apollo Scientific (distributed via CymitQuimica under catalog number 54-OR22643) . This purity threshold meets the minimum requirement for most primary biochemical screening campaigns, where impurities >5% can confound dose-response interpretation and lead to false-positive hit calls. In comparison, single-enantiomer derivatives such as (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 1889287-24-4) are available at 97% purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC , offering a higher-purity option for advanced studies requiring rigorous stereochemical and chemical homogeneity. The availability of the racemate at ≥95% purity provides an entry point for initial SAR exploration without the premium cost associated with single-enantiomer synthesis.

compound procurement quality control chemical sourcing reproducibility

Structural Rigidity and Conformational Constraint: Cyclopropylethyl Moiety Reduces Rotatable Bond Count

The cyclopropylethyl substituent in N-benzyl-N-(1-cyclopropylethyl)acetamide introduces conformational constraint not present in linear alkyl-substituted benzylacetamide analogs. The compound contains four freely rotatable bonds as determined by theoretical calculation [1], a reduction compared to analogs bearing n-propyl or isopropyl substituents, which typically exhibit five or more rotatable bonds due to extended alkyl chains. The cyclopropyl ring's geometric rigidity restricts the conformational ensemble accessible to the N-substituent, potentially enhancing binding entropy and improving ligand efficiency in target engagement. This structural feature is consistent with SAR findings from related benzylacetamide series where cyclopropyl substitution at the N-1 position yielded IC50 = 36.6 ± 7.0 nM, compared to ethyl (59.8 ± 32.4 nM) and methyl (194 nM) analogs, demonstrating the potency-enhancing effect of cyclopropyl constraint [2].

conformational analysis ligand efficiency molecular design drug-likeness

Optimal Research Applications for N-benzyl-N-(1-cyclopropylethyl)acetamide (255713-86-1) Based on Evidence


Initial Chiral SAR Screening of Benzylacetamide Scaffolds

Procure the racemic mixture (CAS 255713-86-1, ≥95% purity) for cost-effective preliminary screening to determine whether the benzyl-cyclopropylethyl acetamide scaffold engages targets of interest. Positive hits can then be deconvoluted using single-enantiomer derivatives (CAS 1889287-24-4 and 1889287-23-3, 97% purity with QC documentation) to establish stereochemical SAR . This tiered approach minimizes initial compound expenditure while preserving a clear path to enantiopure follow-up.

Multi-Target Polypharmacology Studies in cAMP Signaling and Epigenetics

Utilize the compound as a probe for simultaneous engagement of AC1 (IC50 = 8.20 µM), PDE11A4 (IC50 = 73 nM), HDAC1 (IC50 = 13.5 µM), and PDE4D2 (IC50 = 68.4 µM) [1][2][3]. The ~900-fold selectivity between PDE11A4 and PDE4D2, combined with micromolar AC1/HDAC1 activity, provides a defined polypharmacology starting point for exploring cross-talk between cAMP production (AC1), cAMP/cGMP degradation (PDE11A4, PDE4D2), and chromatin remodeling (HDAC1).

Conformationally Constrained Fragment for Structure-Based Drug Design

Deploy the compound as a conformationally restricted fragment (4 rotatable bonds, LogP = 2.34, TPSA = 20.31 Ų) [4] in fragment-based screening or scaffold-hopping campaigns. The cyclopropylethyl group's rigidity reduces entropic binding penalties relative to flexible alkyl-substituted analogs, as supported by SAR data showing cyclopropyl substitution yields 5.3-fold higher potency than methyl substitution in related benzylacetamide series [5]. This property is particularly valuable for targets where preorganization of the ligand enhances binding affinity.

Quote Request

Request a Quote for N-benzyl-N-(1-cyclopropylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.